cis-3-Hexenyl tiglate

Vue d'ensemble

Description

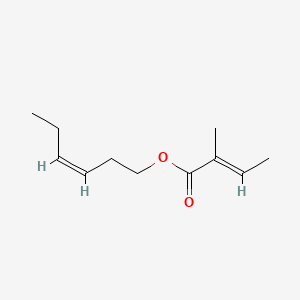

cis-3-Hexenyl tiglate is an organic compound with the molecular formula C₁₁H₁₈O₂. It is known for its fresh, green, and slightly fruity aroma, making it a valuable component in the flavor and fragrance industry . The compound is also referred to as (Z)-3-hexenyl 2-methylcrotonate and has a molecular weight of 182.26 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cis-3-Hexenyl tiglate is typically synthesized through the esterification of cis-3-Hexenol with Tiglic acid. The reaction involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to promote the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: cis-3-Hexenyl tiglate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products Formed:

Oxidation: cis-3-Hexenal or cis-3-Hexenoic acid.

Reduction: cis-3-Hexenol.

Substitution: Various esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Cis-3-Hexenyl tiglate is an organic compound with the chemical formula C₁₁H₁₈O₂, also known as (Z)-3-hexen-1-yl tiglate and identified by its CAS Registry Number 67883-79-8 . It is classified as a fatty acid ester, specifically an ester formed from the reaction of cis-3-hexenol and tiglic acid. this compound is found in various plant sources, such as Lonicera japonica, contributing to their aroma and flavor. It has a pleasant aroma reminiscent of green notes associated with freshly cut grass or herbs.

Safety and Toxicity Profile

This compound has been evaluated for its potential toxicity and safety profile.

- Genotoxicity : this compound was assessed in the BlueScreen assay and found negative for both cytotoxicity and genotoxicity, with and without metabolic activation .

- Skin sensitization : In guinea pig tests, this compound did not show significant sensitization reactions at concentrations up to 12% . However, other sources suggest that this compound is considered a skin sensitizer .

Biological Activities

This compound exhibits various biological activities. Its metabolic pathways suggest involvement in lipid metabolism, which may contribute to its biological functions.

Research and Development

Mécanisme D'action

The mechanism of action of cis-3-Hexenyl tiglate involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, modulating physiological responses such as inflammation or microbial growth .

Comparaison Avec Des Composés Similaires

cis-3-Hexenyl acetate: Known for its fruity and green aroma, used in flavors and fragrances.

cis-3-Hexenyl salicylate: Has a mild minty and balsamic green herbal scent, used in perfumes and cosmetics.

cis-3-Hexenyl benzoate: Fruity and floral aroma, used in fragrance formulations.

Uniqueness: cis-3-Hexenyl tiglate stands out due to its unique combination of green and slightly fruity notes, making it particularly valuable in creating natural and fresh fragrance profiles .

Activité Biologique

Cis-3-Hexenyl tiglate (CAS Number: 67883-79-8) is an ester derived from cis-3-hexenoic acid and tiglic acid. It is primarily recognized for its role in the flavor and fragrance industry, contributing to the characteristic aroma of freshly cut grass and various fruits. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, toxicity profiles, and ecological implications.

This compound is a colorless to pale yellow liquid with a fruity, green odor. Its molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity.

1. Plant-Insect Interactions

This compound is a component of green leaf volatiles (GLVs), which are emitted by plants in response to herbivore damage. These volatiles play a crucial role in attracting natural enemies of herbivores, thus enhancing plant defense mechanisms. Studies have shown that GLVs, including this compound, can modulate insect behavior by acting as attractants or repellents .

3. Toxicity Profile

This compound has undergone several safety assessments regarding its genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization:

- Genotoxicity : Evaluations using the Ames test indicate that this compound is not mutagenic .

- Acute Toxicity : The compound exhibits low acute toxicity with LD50 values greater than 5000 mg/kg in rabbits and rats .

- Skin Sensitization : In human maximization tests, it did not present significant sensitization reactions at concentrations up to 12% .

The data suggest that while this compound is generally safe for use in consumer products, caution should be exercised regarding prolonged skin contact.

Case Study 1: Attraction of Herbivore Predators

A study demonstrated that the emission of this compound from damaged plants significantly increased the attraction of predatory insects to herbivore-infested areas. This suggests its potential role in integrated pest management strategies .

Case Study 2: Flavoring Agent Safety Assessment

In a comprehensive safety assessment for flavoring agents, this compound was evaluated alongside similar compounds. The results confirmed its non-genotoxic nature and established safe exposure levels for human consumption .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Aroma Characteristics | Biological Activity | Safety Profile |

|---|---|---|---|

| cis-3-Hexenyl Acetate | Fruity and green | Attracts pollinators | Low toxicity |

| cis-3-Hexenyl Salicylate | Minty and balsamic | Antimicrobial properties | Potential skin sensitizer |

| cis-3-Hexenyl Benzoate | Fruity and floral | Limited studies on activity | Generally recognized as safe |

Propriétés

IUPAC Name |

hex-3-enyl 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5-7H,4,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWQKXUWZWKUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047563 | |

| Record name | Hex-3-en-1-yl 2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale to faint yellow liquid; fresh green, floral aroma | |

| Record name | cis-Hexenyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, soluble (in ethanol) | |

| Record name | cis-Hexenyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.915-0.921 | |

| Record name | cis-Hexenyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67883-79-8, 84060-80-0 | |

| Record name | 2-Butenoic acid, 2-methyl-, (3Z)-3-hexen-1-yl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-hexenyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z,Z)-3-hexenyl 2-methyl-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cis-3-Hexenyl tiglate primarily known for in scientific literature?

A1: this compound is frequently identified as a volatile compound found in the floral scent of various plants. Research highlights its presence in significant quantities in flowers like Gardenia [, , ], Lonicera japonica [, , ], and Neofinetia falcata []. While its biological function within these plants is not fully explored in the provided literature, its presence contributes to the characteristic aroma of these flowers.

Q2: Does the concentration of this compound fluctuate throughout the flowering period?

A2: Research on Lonicera japonica indicates that the emission of this compound increases gradually across the flower's lifespan []. This suggests a potential role in attracting specific pollinators at different stages of the flowering cycle.

Q3: Has this compound been investigated for any potential biological activities?

A3: One study investigated the cytotoxic activity of Lonicera japonica flower volatiles, where this compound was a constituent []. While the study doesn't isolate the effects of this compound specifically, it contributes to a broader understanding of the potential bioactivities of these floral volatiles.

Q4: Are there any safety assessments available for this compound?

A4: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound []. While the specific details of the assessment are not provided in the abstract, its existence suggests an ongoing evaluation of its safety profile, particularly relevant to its use in fragrances.

Q5: What is the role of this compound in perfume compositions?

A5: this compound is considered a key component in recreating the natural fragrance of honeysuckle flowers in perfumes []. It contributes to the characteristic fruity and floral notes, enhancing the overall sensory experience.

Q6: How do researchers identify and quantify this compound in complex mixtures like floral volatiles?

A6: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the primary analytical technique used to separate, identify, and quantify this compound in floral volatile mixtures [, , ]. This method provides a detailed analysis of the complex composition of these scents.

Q7: Have there been attempts to recreate the scent of specific flowers using this compound and other identified volatiles?

A7: Yes, a patent describes a fragrance composition designed to mimic the scent of Neofinetia falcata []. This composition includes this compound as a key ingredient alongside other identified volatile compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.